1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Overview
Description
1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to the thiadiazole ring, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
The compound N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea is a derivative of the 1,3,4-thiadiazole scaffold . Thiadiazole derivatives have been found to interact with multiple biological targets, exhibiting a broad spectrum of biological activities . .
Mode of Action
The mode of action of thiadiazole derivatives is generally attributed to their ability to cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.
Biochemical Pathways
Thiadiazole derivatives can affect various biochemical pathways, depending on their specific targets . For instance, some thiadiazole derivatives have shown antiviral, anti-inflammatory, anticancer, and other activities . .
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Some thiadiazole derivatives have shown potent antiviral, anti-inflammatory, and anticancer activities . .
Preparation Methods
The synthesis of 1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 2-amino-5-bromo-1,3,4-thiadiazole with appropriate reagents under controlled conditions.
Attachment of the Urea Group: The methoxyphenyl group is introduced by reacting the thiadiazole derivative with 3-methoxyphenyl isocyanate under suitable conditions to form the final urea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea has several scientific research applications:
Comparison with Similar Compounds
1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea can be compared with other thiadiazole derivatives:
Properties
IUPAC Name |
1-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c1-23-11-6-4-5-10(9-11)18-15(22)19-16-21-20-14(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H2,18,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLNFWDGTIENCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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